Ethyl 4-((4-(2-methoxyphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate is classified as an organic compound with the molecular formula and a molecular weight of approximately 319.4 g/mol. It is recognized by its CAS number 1426314-75-1. This compound features a unique structure that includes an ethyl ester group, an amino group, and a butynyl moiety linked to a methoxyphenoxy group. Sources indicate that it is primarily used in chemical research and has been studied for various biological activities .
The synthesis of Ethyl 4-((4-(2-methoxyphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate typically involves multiple steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of Ethyl 4-((4-(2-methoxyphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate can be described as follows:
The structural formula can be represented using SMILES notation: CCOC(=O)CCC(=O)NCC#CCOc1ccccc1OC
, indicating the arrangement of atoms within the molecule .
Ethyl 4-((4-(2-methoxyphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate can engage in various chemical reactions:
These reactions highlight its versatility as a building block for synthesizing more complex derivatives .
The physical and chemical properties of Ethyl 4-((4-(2-methoxyphenoxy)but-2-yn-1-yla)mino)-4-oxobutanoate are summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 319.357 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
These properties are crucial for understanding its behavior in various solvents and environments during research applications .
Ethyl 4-((4-(2-methoxyphenoxy)but-2-yn-1-yla)amino)-4-oxobutanoate has several scientific applications:
Research into derivatives of this compound has also indicated potential applications in molecular diagnostics, particularly related to neurodegenerative diseases like Alzheimer’s disease .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2